(S,S)-(-)-Hydrobenzoin

Chiral separation Capillary electrophoresis Enantiorecognition

Procure (S,S)-(-)-Hydrobenzoin to ensure predictable stereochemical outcomes in your asymmetric transformations. The rigid C2-symmetric scaffold outperforms racemic or meso alternatives, delivering 95% ee in Ca-catalyzed aldol reactions and enabling enantiopure cyclohexitol synthesis. Verify ≥99% chemical purity by GC and ≥98% ee optical purity per lot to guarantee catalyst enantioselectivity and batch-to-batch consistency. This enantiopure diol also serves as a reliable system suitability standard for sulfated β-cyclodextrin chiral CE methods, exhibiting a borate complex binding constant fivefold higher than its (R,R)-enantiomer.

Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
CAS No. 2325-10-2
Cat. No. B154531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-(-)-Hydrobenzoin
CAS2325-10-2
Synonyms(1S,2S)-1,2-Diphenyl-1,2-ethanediol;  D-1,2-Diphenyl-1,2-ethanediol;  [S-(R*,R*)]-1,2-Diphenyl-1,2-ethanediol;  (-)-(S,S)-Hydrobenzoin;  (-)-1,2-Diphenyl-1,2-ethanediol;  (-)-Hydrobenzoin;  (1S,2S)-1,2-Diphenyl-1,2-ethanediol;  (S,S)-(-)-1,2-Diphenyl-1,2-et
Molecular FormulaC14H14O2
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O
InChIInChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H/t13-,14-/m0/s1
InChIKeyIHPDTPWNFBQHEB-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (S,S)-(-)-Hydrobenzoin: Essential Properties and Procurement Considerations


(S,S)-(-)-Hydrobenzoin (CAS 2325-10-2) is a C2-symmetric chiral 1,2-diol that serves as a versatile chiral auxiliary, building block, and ligand in asymmetric synthesis . With molecular formula C14H14O2 and molecular weight 214.26 g/mol, this enantiopure compound exhibits a melting point of 148–150 °C and specific rotation [α]24/D −94° (c = 2.5 in ethanol) [1]. Commercially available grades typically specify ≥99% chemical purity (GC) and ≥98–99% enantiomeric excess (ee) [2]. Its well-defined stereochemistry and rigid C2-symmetric scaffold enable predictable stereochemical outcomes in catalytic and stoichiometric asymmetric transformations .

Why Generic Hydrobenzoin Substitution Compromises Experimental Reproducibility


The hydrobenzoin scaffold exists in three stereoisomeric forms—(S,S), (R,R), and meso—each with distinct physical properties, chiral recognition behavior, and stereochemical outcomes in asymmetric transformations [1]. Substituting (S,S)-(-)-hydrobenzoin with the racemic mixture (mp 122–123 °C), the meso diastereomer (mp 137–139 °C), or the (R,R)-(+)-enantiomer fundamentally alters the stereochemical course of reactions, yielding opposite enantiomers or racemic products [2]. Furthermore, the (S,S) and (R,R) enantiomers exhibit differential binding affinities in chiral recognition systems; for example, the (S,S)-hydrobenzoin-borate complex interacts more strongly with sulfated β-cyclodextrin than the (R,R) counterpart, directly impacting separation efficiency and analytical resolution [3]. Even within the same enantiomeric series, variations in optical purity (ee%) across vendor lots can significantly affect catalytic enantioselectivity and product ee outcomes .

Quantitative Differentiation Evidence for (S,S)-(-)-Hydrobenzoin Against In-Class Comparators


Chiral CE Separation: (S,S)-Hydrobenzoin Exhibits 5× Stronger Cyclodextrin Binding Than (R,R)-Enantiomer

In capillary electrophoresis using sulfated β-cyclodextrin as the chiral selector, the (S,S)-hydrobenzoin-borate complex exhibits a binding constant (K = 250 M⁻¹) approximately 5-fold greater than the (R,R)-enantiomer (K ≈ 50 M⁻¹) [1]. This substantial difference in host-guest complexation enables baseline enantioseparation and demonstrates that the two enantiomers are not functionally interchangeable in chiral recognition applications.

Chiral separation Capillary electrophoresis Enantiorecognition

Ca-Complex Catalyzed Asymmetric Aldol Reaction: (S,S)-Hydrobenzoin Delivers 86% Yield and 95% ee

The (S,S)-(-)-hydrobenzoin/Ca complex catalyzes the direct asymmetric aldol reaction between acetophenone and pivalaldehyde to yield (R)-3-hydroxy-4,4-dimethyl-1-phenylpentan-1-one with 86% isolated yield and 95% enantiomeric excess (ee) . In contrast, the same reaction using the (R,R)-hydrobenzoin/Ca complex under identical conditions produces the (S)-enantiomer with comparable yield but opposite stereochemistry, while non-C2-symmetric chiral diols typically afford substantially lower ee values (often <70% ee) due to reduced facial discrimination [1].

Asymmetric catalysis Aldol reaction Calcium alkoxide

Crystallization Behavior: Enantiopure (S,S)-Hydrobenzoin Melts 26–27 °C Higher Than Racemic Mixture

Enantiopure (S,S)-hydrobenzoin exhibits a melting point of 148–150 °C, which is 26–27 °C higher than the racemic mixture (122–123 °C) and approximately 10–13 °C higher than the meso diastereomer (137–139 °C) [1]. This substantial melting point elevation in the enantiopure form is characteristic of C2-symmetric chiral diols and reflects more efficient crystal packing and stronger intermolecular hydrogen bonding networks [2]. The meso form, lacking this symmetry, displays intermediate thermal stability.

Physical characterization Melting point Crystallinity

Enantiopure Cyclohexitol Intermediate Synthesis: Stereochemical Fidelity Depends on (S,S) Configuration

(S,S)-(-)-Hydrobenzoin serves as the stereodefining scaffold for preparing (1S,2S,1′S)- and (1S,2S,1′R)-2-(cyclohex-2′-enyloxy)-1,2-diphenylethanol, which are essential intermediates en route to enantiopure cyclohexitols . The C2-symmetric nature of the (S,S)-hydrobenzoin core ensures that stereochemical information is faithfully transmitted through multiple synthetic steps [1]. Using (R,R)-hydrobenzoin instead would invert the absolute configuration of all downstream cyclohexitol products, while meso-hydrobenzoin would yield diastereomeric mixtures that are inseparable by conventional chromatography.

Chiral building block Cyclohexitol synthesis Enantiopure intermediates

Biocatalytic Production Specificity: (S,S)-Hydrobenzoin Isolated in 97:3 dl/meso Ratio with >99% ee at pH 7.0

Using Talaromyces flavus as a whole-cell biocatalyst, the asymmetric reduction of benzil at pH 7.0 yields (S,S)-hydrobenzoin exclusively with >99% ee and a diastereomeric ratio (dl/meso) of 97:3 [1]. In contrast, the same biocatalyst at pH 5.0 yields (S)-benzoin exclusively, demonstrating the pH-dependent enzymatic switch that selectively produces either the monoreduced or fully reduced chiral product. Alternative chemical reduction methods (e.g., NaBH4) typically produce mixtures of all three stereoisomers requiring chromatographic separation.

Biocatalysis Enzymatic reduction pH-dependent selectivity

Hydrobenzoin-Based Crown Ether Catalysts: (S,S)-Derived Macrocycles Achieve 81% ee in Asymmetric Epoxidation

Monoaza-15-crown ethers synthesized from (S,S)-(-)-hydrobenzoin function as recyclable phase-transfer catalysts in the asymmetric epoxidation of trans-chalcone, achieving up to 81% ee [1]. For other chalcone derivatives, enantioselectivities range from 68–88% ee. In cyclopropanation reactions using diethyl bromomalonate, the same catalysts afford products with 54–75% ee. The catalysts are recoverable via salt formation and extraction, and crucially, they retain full activity and enantioselectivity upon reuse [2].

Phase-transfer catalysis Crown ether Recyclable catalyst

Optimal Application Scenarios for (S,S)-(-)-Hydrobenzoin in Research and Industrial Workflows


Asymmetric Aldol Reaction Method Development Using Chiral Calcium Alkoxides

Researchers developing calcium-catalyzed asymmetric aldol methodologies should procure (S,S)-(-)-hydrobenzoin for the preparation of the (S,S)-hydrobenzoin/Ca complex. This catalyst system enables the reaction of acetophenone with pivalaldehyde to yield (R)-3-hydroxy-4,4-dimethyl-1-phenylpentan-1-one in 86% yield with 95% ee . The high enantioselectivity stems from the rigid C2-symmetric scaffold of the diol ligand, which provides superior facial discrimination compared to non-C2-symmetric chiral diols [1].

Synthesis of Enantiopure Cyclohexitol Building Blocks

For synthetic routes targeting enantiopure cyclohexitols (e.g., conduramine derivatives or aminocyclitols), (S,S)-(-)-hydrobenzoin is the required stereodefining precursor. It enables the preparation of (1S,2S,1′S)- and (1S,2S,1′R)-2-(cyclohex-2′-enyloxy)-1,2-diphenylethanol intermediates . Substitution with (R,R)-hydrobenzoin would yield the opposite enantiomer series, while meso-hydrobenzoin would produce intractable diastereomeric mixtures [1].

Construction of Recyclable Hydrobenzoin-Based Macrocyclic Catalysts

Laboratories focused on sustainable catalysis and phase-transfer methodologies should utilize (S,S)-(-)-hydrobenzoin as the chiral scaffold for synthesizing monoaza-15-crown ether catalysts. These macrocycles enable asymmetric epoxidation of trans-chalcone with up to 81% ee and asymmetric cyclopropanation with 54–75% ee, with the added benefit of full catalyst recovery and reuse without loss of activity or enantioselectivity .

Chiral Analytical Method Development via Capillary Electrophoresis

Analytical chemists developing chiral separation methods using sulfated β-cyclodextrin should select (S,S)-(-)-hydrobenzoin as the target analyte or model compound. Its borate complex exhibits a binding constant (K ≈ 250 M⁻¹) approximately fivefold higher than the (R,R)-enantiomer, providing robust baseline separation and serving as a reliable system suitability standard for CE method validation .

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